molecular formula C7H2Br2ClFO B1411097 4,5-Dibromo-2-fluorobenzoyl chloride CAS No. 1803837-33-3

4,5-Dibromo-2-fluorobenzoyl chloride

Cat. No.: B1411097
CAS No.: 1803837-33-3
M. Wt: 316.35 g/mol
InChI Key: RBVXMFRWKVKJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 . It appears as a white to light yellow liquid or crystalline mass .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and a benzoyl chloride group .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C and should be stored under inert gas . It has a boiling point of 70°C/19 mmHg and a refractive index of 1.52 .

Scientific Research Applications

Synthesis of Radiographic Opaques

4,5-Dibromo-2-fluorobenzoyl chloride is utilized in the synthesis of various compounds like 3,5-dibromo-4-fluorobenzoic acid, 3,5-dibromo-4-fluorohippuric acid, and others. These compounds have shown opaque properties equivalent or superior to tetraiodophenolphthalein in radiographic tests on mice, suggesting their potential in radiographic imaging applications (Sprague, Cwalina, & Jenkins, 1953).

Molecular Conformational Studies

The compound has been involved in studies tracing the crystallization pathways of related chemicals. For example, 4-fluorobenzoyl chloride, similar in structure, crystallizes into new forms when quenched, providing insights into the molecular behavior of such compounds (Dikundwar & Row, 2014).

Stability and Structure of N-heterocyclic Carbene Precursors

Research involving this compound also extends to exploring the stability and structure of potential N-heterocyclic carbene (NHC) precursors. This includes examining the reactivity and electronic properties of compounds with NHC precursors, which are significant in various chemical syntheses and reactions (Hobbs et al., 2010).

Production Processes for Pharmaceutical Intermediates

This compound is an important intermediate in the synthesis of various pharmaceuticals. For instance, it plays a role in the production processes of ciprofloxacin, an antibiotic. Different synthetic methods and process improvements for such intermediates are a focus of ongoing research (Bian Ming & Zhang Tianyong, 2007).

Safety and Hazards

4,5-Dibromo-2-fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may be corrosive to metals. In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

4,5-dibromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXMFRWKVKJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280090
Record name Benzoyl chloride, 4,5-dibromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803837-33-3
Record name Benzoyl chloride, 4,5-dibromo-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803837-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4,5-dibromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-2-fluorobenzoyl chloride
Reactant of Route 2
4,5-Dibromo-2-fluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4,5-Dibromo-2-fluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4,5-Dibromo-2-fluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4,5-Dibromo-2-fluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4,5-Dibromo-2-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.